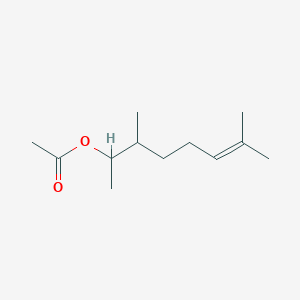
3,7-Dimethyloct-6-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloct-6-en-2-yl acetate is a colorless liquid with a fruity odor. It is also known as geranyl acetate and is commonly used in the fragrance and flavor industry. Geranyl acetate is found in various essential oils such as rose, lavender, and lemon. It is also present in some fruits like oranges, lemons, and grapefruits.
Mécanisme D'action
Geranyl acetate has been found to exhibit various biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the production of reactive oxygen species (ROS) and reducing the oxidative stress in cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Geranyl acetate has been found to have various biochemical and physiological effects on the body. It has been shown to have anxiolytic and sedative effects on the central nervous system. It also has anti-inflammatory effects and has been found to reduce the levels of pro-inflammatory cytokines in the body. Geranyl acetate has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Geranyl acetate has several advantages in lab experiments. It is readily available and easy to synthesize. It is also relatively stable and has a long shelf life. However, it has some limitations as well. It is volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to light and heat, which can cause it to degrade over time.
Orientations Futures
There are several future directions for research on geranyl acetate. One area of research is the development of new drugs using geranyl acetate as a starting material. Another area of research is the study of its potential as a natural insecticide and repellent. Geranyl acetate has also been found to have potential as a food preservative due to its antimicrobial properties. Further studies are needed to explore its potential in these areas.
In conclusion, geranyl acetate is a versatile and widely used compound with various properties and applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. The future directions for research on geranyl acetate have also been highlighted.
Méthodes De Synthèse
Geranyl acetate can be synthesized using different methods. One of the most common methods is the esterification of geraniol with acetic acid in the presence of a catalyst. Geraniol is a natural alcohol found in many essential oils. The reaction is usually carried out under reflux conditions for several hours until the desired yield of geranyl acetate is obtained.
Applications De Recherche Scientifique
Geranyl acetate has been extensively studied for its various properties and applications. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. It is also used in the pharmaceutical industry for the synthesis of various drugs and as a flavoring agent in food products.
Propriétés
Numéro CAS |
15103-31-8 |
|---|---|
Nom du produit |
3,7-Dimethyloct-6-en-2-yl acetate |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-en-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3 |
Clé InChI |
ZUFHJEXSOHWOKU-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
SMILES canonique |
CC(CCC=C(C)C)C(C)OC(=O)C |
Autres numéros CAS |
15103-31-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



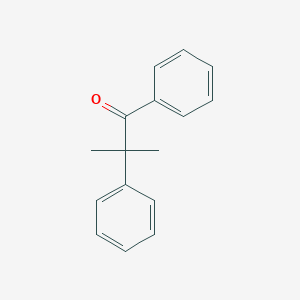
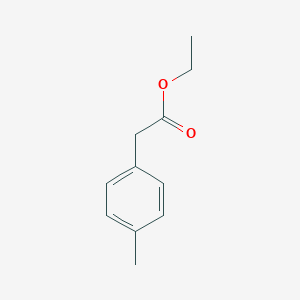
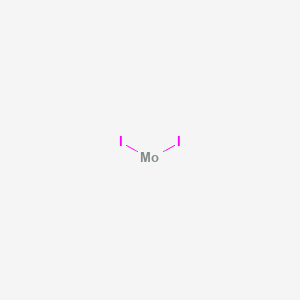
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
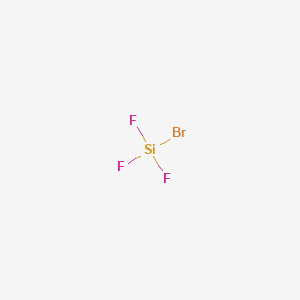
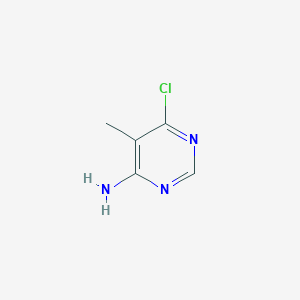

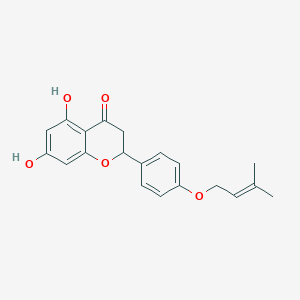
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
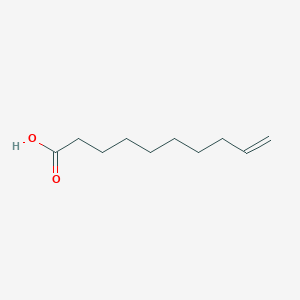
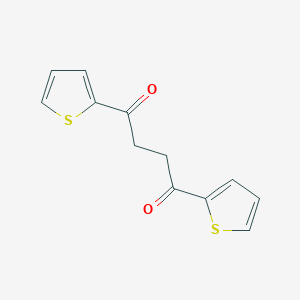
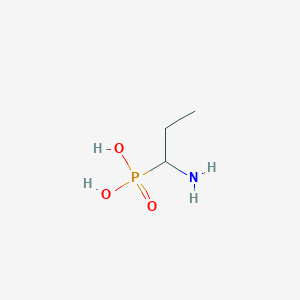
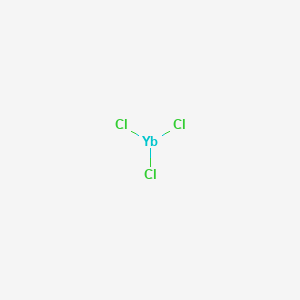
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)